molecular formula C9H6F3NO B8067479 1-[6-(Trifluoromethyl)pyridin-3-yl]prop-2-en-1-one

1-[6-(Trifluoromethyl)pyridin-3-yl]prop-2-en-1-one

Cat. No.: B8067479
M. Wt: 201.14 g/mol
InChI Key: KLYDZFHCAXRTJI-UHFFFAOYSA-N
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Description

1-[6-(Trifluoromethyl)pyridin-3-yl]prop-2-en-1-one is a chalcone derivative featuring a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 6-position and a propenone (α,β-unsaturated ketone) moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a pharmacologically relevant scaffold . For example, (E)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(substituted phenyl)prop-2-en-1-one derivatives are prepared using similar methods .

Its pyridine and trifluoromethyl groups may further influence electronic properties and binding affinities .

Properties

IUPAC Name

1-[6-(trifluoromethyl)pyridin-3-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c1-2-7(14)6-3-4-8(13-5-6)9(10,11)12/h2-5H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYDZFHCAXRTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C1=CN=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

Arylboronic acids bearing propenone moieties react with 3-bromo-6-(trifluoromethyl)pyridine under Pd(PPh₃)₄ catalysis (2 mol%) in toluene/water (3:1) at 80°C. This method furnishes the target compound in 65–72% yield. Key limitations include the accessibility of boronic acid precursors and competing homocoupling.

Heck Reaction

Vinylation of 3-iodo-6-(trifluoromethyl)pyridine with methyl vinyl ketone using Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Et₃N in DMF at 100°C for 24 hours achieves 58% yield. The reaction exhibits excellent regiocontrol, with the ketone group selectively installing at the β-position.

Friedel-Crafts Acylation Strategies

Activation of the pyridine ring via N-oxide formation enables acylation with acryloyl chloride. Using AlCl₃ (1.2 equiv) in dichloroethane at 0°C, the N-oxide of 6-(trifluoromethyl)pyridine reacts to form the enone in 40–45% yield. However, competing polymerization of acryloyl chloride necessitates careful stoichiometric control.

Optimization Data :

CatalystSolventTemp (°C)Yield (%)
AlCl₃DCE045
FeCl₃Toluene2532
BF₃·OEt₂CH₂Cl₂-1028

Condensation and Annulation Approaches

Claisen-Schmidt Condensation

6-(Trifluoromethyl)nicotinaldehyde undergoes base-catalyzed condensation with acetone in ethanol (KOH, 60°C, 8 h). Despite mild conditions, the yield remains low (30–35%) due to steric hindrance from the trifluoromethyl group.

(3+3)-Annulation with Nitrile Imines

Adapting methodologies from pyrazole synthesis, in situ-generated nitrile imines react with acetylene surrogates to form pyridine intermediates. Using mercaptoacetaldehyde dimer (1.2 equiv) and p-TsCl (2.5 equiv) in THF at 25°C, the annulation-dehydration sequence achieves 68% yield. This approach allows modular substitution but requires strict anhydrous conditions.

Trifluoromethyl Group Introduction Post-Functionalization

Late-stage trifluoromethylation via Umemoto’s reagent (O-(trifluoromethyl)dibenzofuranium tetrafluoroborate) on 3-propenonylpyridine derivatives proceeds with CuI catalysis (10 mol%) in DMF at 80°C. While feasible, regiochemical challenges limit utility, yielding <20% of the desired isomer.

Scalability and Industrial Considerations

The enaminone hydrolysis route (Section 1) demonstrates superior scalability, with a reported 93% yield on 2.0 g scale. In contrast, cross-coupling methods face cost barriers due to palladium catalysts. Solvent selection critically impacts process sustainability: THF and DMF necessitate recycling protocols to meet green chemistry standards .

Chemical Reactions Analysis

Types of Reactions

1-[6-(Trifluoromethyl)pyridin-3-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group or other substituents on the pyridine ring can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

1-[6-(Trifluoromethyl)pyridin-3-yl]prop-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[6-(Trifluoromethyl)pyridin-3-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 1-[6-(Trifluoromethyl)pyridin-3-yl]prop-2-en-1-one with structurally or functionally related compounds:

Compound Name Key Structural Features Biological Activity/Applications Synthesis Method Reference
This compound Pyridine (CF₃ at 6-position), propenone Potential enzyme inhibition (inferred) Claisen-Schmidt condensation
PFK158 (E)-1-(4-Pyridinyl)-3-(7-CF₃-quinolinyl)-propenone Glycolysis inhibition, anti-tumor activity Derived from 3PO analogues
3PANC Anthracene-propenone-pyridine (3-position) Nonlinear optical (NLO) properties Aldol condensation
UDO Pyridine-piperazine-CF₃ CYP51 inhibition (anti-Trypanosoma cruzi) Multi-step coupling
(E)-1-(3,5-bis-CF₃-phenyl)prop-2-en-1-one Bis-CF₃-phenyl-propenone Intermediate for Biginelli reaction Claisen-Schmidt condensation
Key Comparative Analysis

A. Substituent Effects on Bioactivity

  • Trifluoromethyl Groups: The CF₃ group in PFK158 and the target compound enhances metabolic stability and target binding compared to non-CF₃ analogues like 3PO . For example, PFK158 shows improved solubility and anti-glycolytic activity over its predecessor .
  • Pyridine vs. Quinoline: Substituting pyridine with quinoline (as in PFK15 and PFK158) increases selectivity for glycolytic enzymes like PFKFB3 .

B. Electronic and Optical Properties

  • Anthracene Chalcones (3PANC/2PANC): These exhibit strong third-order nonlinear optical (NLO) responses due to extended π-conjugation, a feature less prominent in the target compound .
  • Propenone Conjugation: The α,β-unsaturated ketone in all listed compounds enables charge transfer, critical for interactions with biological targets or optical applications .
Pharmacological Relevance
  • CYP Inhibition: Pyridine-based UDO and UDD inhibit CYP51 in Trypanosoma cruzi, highlighting the scaffold’s versatility for antiparasitic drug design .

Biological Activity

1-[6-(Trifluoromethyl)pyridin-3-yl]prop-2-en-1-one, also known as (E)-3-(Dimethylamino)-1-(6-(trifluoromethyl)pyridin-3-yl)prop-2-en-1-one, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: C₁₁H₁₁F₃N₂O
Molecular Weight: 244.22 g/mol
CAS Number: 1015078-44-0
Hazard Classification: Irritant

Synthesis

The synthesis of this compound involves the reaction of appropriate pyridine derivatives with prop-2-en-1-one under controlled conditions. The trifluoromethyl group enhances the compound's lipophilicity and biological activity by influencing electronic properties.

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group exhibit selective antimicrobial properties. In a study focused on antichlamydial activity, derivatives of similar structures demonstrated significant inhibition of Chlamydia trachomatis growth without affecting host cell viability. The presence of the trifluoromethyl substituent was crucial for this activity, highlighting its role in enhancing biological efficacy .

CompoundActivityIC50 (μg/mL)
ACP1aAntichlamydial64
ACP1bAntichlamydial16
ADEP1Control64

Cytotoxicity

While many derivatives showed promising antimicrobial activity, they also exhibited mild toxicity towards mammalian cell lines. For instance, compounds were tested for cytotoxicity using various assays, revealing a balance between antimicrobial efficacy and cellular safety .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of electron-withdrawing groups, particularly the trifluoromethyl group at position 6 of the pyridine ring. Compounds lacking this substituent showed no significant biological activity. This observation underscores the need for specific structural features to enhance pharmacological effects .

Study on Antichlamydial Activity

In a detailed study published in PMC, researchers synthesized various analogues of pyridine derivatives to examine their antichlamydial properties. The study revealed that modifications to the structure significantly impacted activity levels against C. trachomatis. The trifluoromethyl group was consistently associated with improved potency .

Comparative Analysis

A comparative analysis with other fluorinated compounds demonstrated that those with similar structural motifs but lacking the trifluoromethyl group failed to exhibit comparable levels of activity against target pathogens. This finding reinforces the hypothesis that specific substituents can dramatically influence biological outcomes .

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